Eleutheroside E
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Overview
Description
Mechanism of Action
Eleutheroside E (EE) is a natural compound derived from the medicinal herb Acanthopanax senticosus, known for its anti-inflammatory properties . This article will discuss the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are proteins such as TP53, AKT1, JUN, CTNNB1, STAT3, HIF1A, EP300, CREB1, IL1B, and ESR1 . These proteins play crucial roles in various biological processes and cellular pathways. For instance, TP53 is a tumor suppressor protein, while AKT1 is involved in cell survival pathways .
Mode of Action
This compound interacts with its targets through molecular docking . The binding energy of target proteins and this compound is approximately between -5.0 and -7.0 kcal/mol, with EE having the lowest docking binding energy with HIF1A . This interaction leads to alterations in numerous biological processes and cellular pathways .
Biochemical Pathways
This compound affects several biochemical pathways. The most notable ones include steroid hormone biosynthesis, arachidonic acid metabolism, and primary bile acid biosynthesis . These pathways are crucial for various biological processes, including inflammation and bone metabolism .
Pharmacokinetics
This suggests that this compound is absorbed and metabolized in the body, and its metabolites can be excreted through urine .
Result of Action
This compound has been shown to have protective effects against conditions like osteoporosis and Parkinson’s disease . In osteoporosis, for example, it reduces serum levels of TRAP, CTX, TNF-α, LPS, and IL-6, and increases bone volume and serum levels of P1NP . In Parkinson’s disease, it increases the mitochondrial membrane potential and reduces the level of intracellular reactive oxygen species (ROS) .
Action Environment
The action of this compound can be influenced by environmental factors such as gut microbiota . For instance, it has been observed that this compound treatment can increase the relative abundance of Lactobacillus and decrease the relative abundance of Clostridiaceae . This suggests that the gut microbiota can play a role in modulating the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Eleutheroside E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial in cellular functions such as cell growth and proliferation . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a study on cervical cancer cells, this compound was found to decrease cell viability and increase cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the PI3K pathway and reprograms metabolic responses in cervical cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can influence metabolic flux or metabolite levels . For instance, it has been found to inhibit the PI3K pathway, which is a key metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins are not mentioned in the current literature, it’s known that this compound can influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eleutheroside E can be extracted from Eleutherococcus senticosus using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) with a diode array detector . The extraction process typically includes the use of solvents in an ultrasonic bath to isolate the compound from plant materials . Additionally, semipreparative reversed-phase high-performance liquid chromatography can be used to purify this compound .
Industrial Production Methods
Biotechnological approaches have been developed for the large-scale production of this compound. These methods include the use of bioreactor cultures and organogenic cultures of Eleutherococcus species . Various parameters, such as the concentration of sucrose, have been optimized to enhance the accumulation of this compound in these cultures .
Chemical Reactions Analysis
Types of Reactions
Eleutheroside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced bioactivity, while reduction reactions may yield reduced forms with different pharmacological properties.
Scientific Research Applications
Chemistry: It is used as a model compound for studying glycoside synthesis and reactions.
Biology: Eleutheroside E has shown potential in modulating cellular pathways and gene expression.
Medicine: It has demonstrated anti-inflammatory, anti-cancer, and anti-osteoporosis effects For instance, it inhibits the phosphatidylinositol 3-kinase pathway in cervical cancer cells and regulates osteoclast-related genes in osteoporosis.
Comparison with Similar Compounds
Eleutheroside E is often compared with other bioactive compounds found in Eleutherococcus senticosus, such as Eleutheroside B and syringin. While Eleutheroside B is known for its antifatigue and immunomodulatory properties, this compound is unique in its potent anti-cancer and anti-osteoporosis effects . Other similar compounds include chiisanoside, hyperin, and triterpene glycosides like inermoside and 24-hydroxychiisanoside .
Conclusion
This compound is a versatile bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject for ongoing research and development.
Properties
CAS No. |
39432-56-9 |
---|---|
Molecular Formula |
C34H46O18 |
Molecular Weight |
742.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34- |
InChI Key |
FFDULTAFAQRACT-NQRMFEFHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
melting_point |
269 - 270 °C |
physical_description |
Solid |
Synonyms |
Acanthoside D; Eleutheroside E |
Origin of Product |
United States |
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